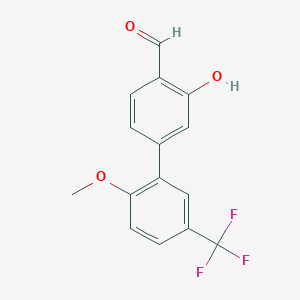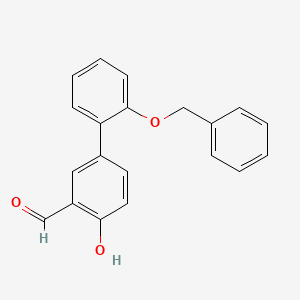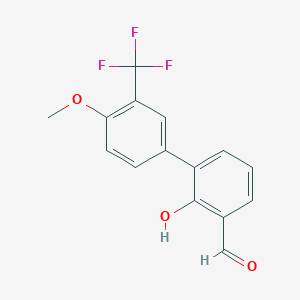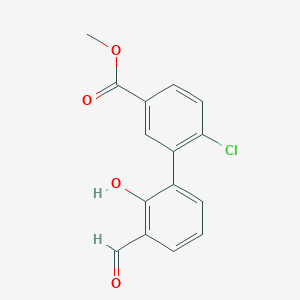
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% (6-CMPF) is a chemical compound belonging to the class of phenols. It is a colorless, crystalline solid with a molecular weight of 288.60 g/mol and a melting point of around 95°C. 6-CMPF has a variety of uses in scientific research and laboratory experiments. It is often used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a dye in the production of optical fibers.
Mécanisme D'action
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% acts as a catalyst in the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol. The reaction is initiated by the protonation of the phenol ring of the 2-chloro-5-methoxycarbonylphenol, which causes the formation of an intermediate carbocation. This intermediate then reacts with the 2-formylphenol, forming the desired 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% product.
Biochemical and Physiological Effects
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% has no known biochemical or physiological effects. It is used exclusively as a reagent and catalyst in scientific research and laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively easy to use and can be stored for long periods of time without degrading. The main limitation of using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is that it is a relatively unstable compound and can be easily degraded by light and heat.
Orientations Futures
Some potential future directions for the use of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in scientific research and laboratory experiments include:
• The development of new synthetic methods for the production of pharmaceuticals and optical fibers using 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% as a reagent.
• The development of new catalysts based on 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% for the synthesis of various organic compounds.
• The development of new methods for the stabilization of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its susceptibility to degradation by light and heat.
• The development of new methods for the purification of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% to reduce its impurity levels.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of biotechnology.
• The exploration of the potential applications of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% in the field of nanotechnology.
Méthodes De Synthèse
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% can be synthesized through the reaction of 2-chloro-5-methoxycarbonylphenol and 2-formylphenol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at a temperature of around 80°C for several hours. The reaction is typically complete when the reaction mixture has a pH of around 8.0.
Applications De Recherche Scientifique
6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol, 95% is often used as a reagent in organic synthesis. It is used in the synthesis of various pharmaceuticals, such as benzodiazepines, β-blockers, and anti-inflammatory drugs. It is also used in the synthesis of various optical fibers, such as optical-fiber amplifiers and lasers.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(3-formyl-2-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGOJUOUYWSIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685356 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261898-32-1 |
Source


|
| Record name | Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378958.png)
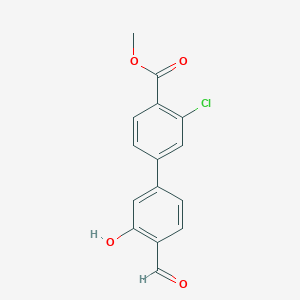
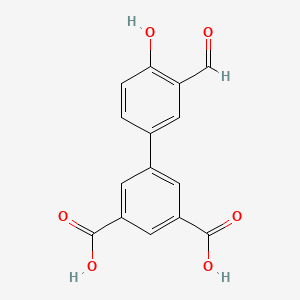
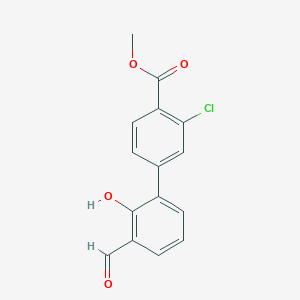




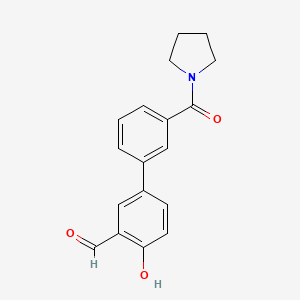
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6379020.png)
